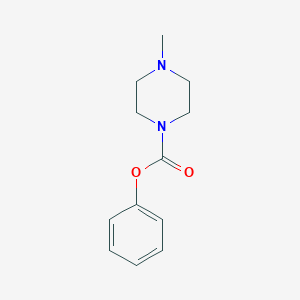
4-Methyl-piperazine-1-carboxylic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-piperazine-1-carboxylic acid phenyl ester is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 4-position of the piperazine ring and a phenyl ester group attached to the carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of this compound often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-piperazine-1-carboxylic acid phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the piperazine ring, which provides multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reactions typically occur under basic conditions, often in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Major Products Formed: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and 2-substituted chiral piperazines . These products are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Scientific Research Applications
4-Methyl-piperazine-1-carboxylic acid phenyl ester has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is employed in the study of enzyme inhibition and receptor binding . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anti-nociceptive properties . Additionally, it is used in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 4-Methyl-piperazine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and modulate the function of G-protein coupled receptors . These interactions lead to various physiological effects, including anti-inflammatory and analgesic responses .
Comparison with Similar Compounds
4-Methyl-piperazine-1-carboxylic acid phenyl ester can be compared with other piperazine derivatives, such as 1-Boc-4-(piperidin-4-yl)-piperazine and 4-Methyl-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide . While these compounds share a similar piperazine core, they differ in their substituents and functional groups, which confer distinct chemical and biological properties. For instance, 1-Boc-4-(piperidin-4-yl)-piperazine is commonly used as a protecting group in organic synthesis, whereas 4-Methyl-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide is investigated for its potential therapeutic applications .
Properties
IUPAC Name |
phenyl 4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWKRSKUAYPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
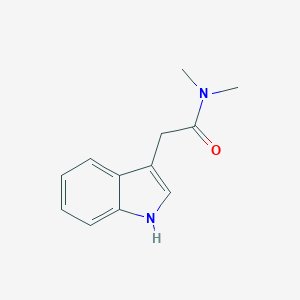
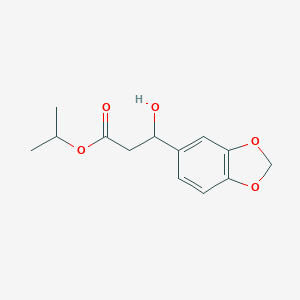
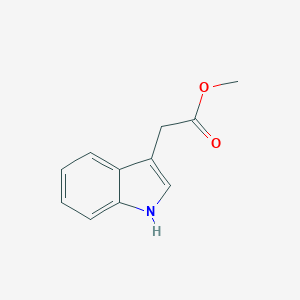
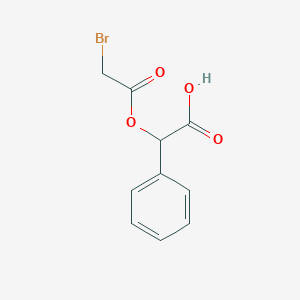

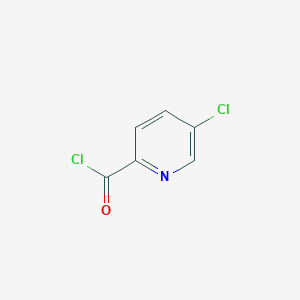


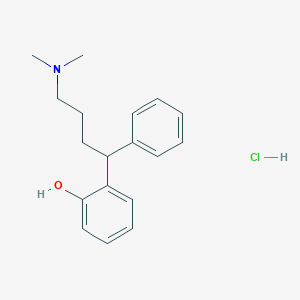
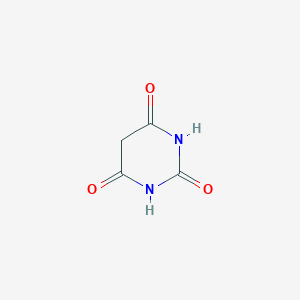
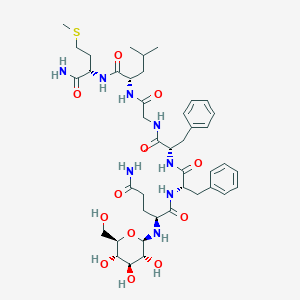
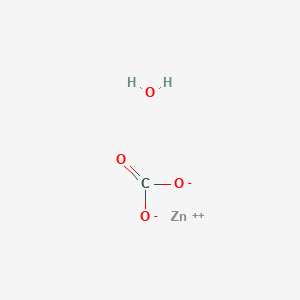
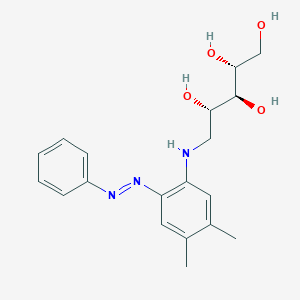
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
